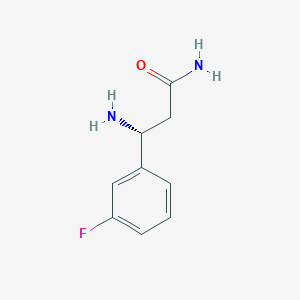

(3R)-3-amino-3-(3-fluorophenyl)propanamide

Description

Contextualization within Chiral Amide Chemistry and Fluorinated Building Blocks

Chiral amides are fundamental components of numerous biologically active molecules, including peptides and pharmaceuticals. The amide bond's conformational rigidity and ability to participate in hydrogen bonding are key to defining molecular structure and function. The synthesis of enantiomerically pure amides is a central theme in modern organic chemistry, with significant research dedicated to developing stereoselective methodologies. acs.org

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. sci-hub.boxresearchgate.net Fluorinated building blocks, therefore, are highly sought after in drug discovery. mdpi.com (3R)-3-amino-3-(3-fluorophenyl)propanamide serves as a prime example of a fluorinated chiral building block, combining the structural features of a chiral amine with the advantageous properties imparted by the fluorine atom. nih.gov

Significance of Stereochemistry in the Design of Chiral Molecules

Stereochemistry plays a pivotal role in the biological activity of molecules. The differential interaction of enantiomers with chiral biological environments, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, the synthesis of single-enantiomer compounds is a critical aspect of modern drug development. The (3R) configuration of the amino group in this compound is a key determinant of its potential biological interactions and its utility as a chiral starting material.

Overview of Research Trajectories for Complex Chiral Amines and Amides

The synthesis of complex chiral amines and amides is a vibrant area of research in organic chemistry. nih.govnih.govacs.org Key research trajectories focus on the development of highly efficient and stereoselective catalytic methods. nih.govacs.org These include transition metal-catalyzed asymmetric hydrogenation, reductive amination, and hydroamination, which provide access to a wide array of chiral amines with high enantiopurity. nih.govacs.org

Furthermore, enzymatic and organocatalytic approaches have gained prominence as sustainable and powerful tools for the synthesis of chiral amines and amides. acs.org The development of novel catalysts and synthetic methodologies continues to expand the toolkit available to organic chemists, enabling the construction of increasingly complex and functionally diverse chiral molecules. Recent advancements also include the modular synthesis of chiral fatty amines through nickel-catalyzed cross-coupling reactions, offering new pathways to previously challenging structures.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁FN₂O |

| Molecular Weight | 182.19 g/mol |

| Appearance | Solid |

| Chirality | (R)-configuration at C3 |

Notable Derivatives and Analogs

The structural motif of 3-amino-3-phenylpropanamide (B15257655) has been explored in the design of various biologically active compounds. The introduction of different substituents on the phenyl ring and modifications of the amide group have led to the discovery of potent inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and ligands for opioid receptors. nih.gov

| Compound Name | Modification | Potential Application |

| (3R)-3-amino-3-(3-chlorophenyl)propanamide | Chlorine substitution at the 3-position of the phenyl ring | Research intermediate |

| 3-Amino-3-phenylpropionamide derivatives | Various substitutions | Mu opioid receptor ligands nih.gov |

The synthesis of such chiral fluorinated β-amino amides often involves stereoselective methods to control the configuration of the newly formed chiral center. mdpi.com Enzymatic resolutions and asymmetric hydrogenation of enamines are common strategies employed to obtain the desired enantiomer. mdpi.com The development of these synthetic routes is crucial for accessing these valuable building blocks for drug discovery and development. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-fluorophenyl)propanamide |

InChI |

InChI=1S/C9H11FN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |

InChI Key |

BQXQHMGTDCVJQM-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure 3r 3 Amino 3 3 Fluorophenyl Propanamide

Asymmetric Synthesis Strategies for the Chiral Center at C3

The critical challenge in synthesizing (3R)-3-amino-3-(3-fluorophenyl)propanamide lies in the stereoselective formation of the chiral center at the C3 position. Various strategies have been developed to address this, broadly categorized into approaches using chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Approaches to Propanamide Formation

One of the classical and reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. acs.orgresearchgate.net In this approach, an achiral propanamide precursor is covalently bonded to a chiral auxiliary, a stereogenic molecule that directs the stereochemical outcome of a subsequent reaction. chemistryviews.org This creates a diastereomeric intermediate, allowing for the stereoselective formation of the new chiral center under the influence of the auxiliary's inherent chirality.

The general strategy involves:

Attachment: An achiral substrate is attached to the chiral auxiliary. Common auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. chemistryviews.org

Stereoselective Reaction: The key bond-forming reaction (e.g., enolate alkylation or a conjugate addition) occurs on the substrate. The steric and electronic properties of the auxiliary block one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less hindered face, thus creating the desired stereocenter.

Cleavage: After the stereocenter is set, the auxiliary is cleaved from the product, yielding the enantiopure target molecule. The auxiliary can often be recovered and reused, although this stoichiometric use of a chiral reagent is a drawback compared to catalytic methods. acs.orgchemistryviews.org

For the synthesis of a β-amino propanamide, this could involve the diastereoselective addition of a nucleophile to an imine derived from 3-fluorobenzaldehyde, where the nucleophile or the imine is appended with a chiral auxiliary.

Asymmetric Catalysis for Stereoselective Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a more atom-economical approach than chiral auxiliaries by using sub-stoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com This is achieved through the formation of a transient, diastereomeric complex between the substrate(s) and the chiral catalyst, which lowers the energy of the transition state leading to one enantiomer over the other.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov For the synthesis of chiral β-amino amides, methods like the Mannich reaction and Michael addition are particularly relevant. researchgate.netbeilstein-journals.org

Chiral Brønsted acids, such as phosphoric acids, have proven effective in catalyzing reactions like the asymmetric 2-aza-Cope rearrangement of racemic β-formyl amides. nih.govnih.gov This dynamic kinetic resolution (DKR) process can establish vicinal stereocenters with high diastereo- and enantiocontrol, forming β-imino amides that are subsequently reduced or deprotected to yield the primary β-amino amide. nih.govnih.gov Another prominent class of organocatalysts includes cinchona alkaloids and their derivatives, often incorporating a thiourea (B124793) or squaramide moiety. researchgate.net These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective aza-Michael additions or Mannich reactions to form the crucial C-N bond. researchgate.net

Table 1: Examples of Organocatalyzed Asymmetric Synthesis of β-Amino Amide Precursors

| Catalyst Type | Reaction | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | 2-Aza-Cope Rearrangement | β-formyl amide + allyl amine | 10:1 | 97:3 er |

| Squaramide Cinchona Alkaloid | Mannich Reaction | Imines + Ketones/Aldehydes | Moderate to High | 41-99% |

| Cinchona-based Primary Amine | Cascade aza-Michael-Aldol | α,β-unsaturated ketones + Pyrroles | >20:1 | ~92% |

Note: The data in this table is derived from studies on analogous systems and is presented to illustrate the efficacy of the described organocatalytic methods. researchgate.netbeilstein-journals.orgnih.govnih.gov

Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of asymmetric transformations. acs.org For β-amino amide synthesis, reactions such as catalytic asymmetric hydrogenation of enamides or conjugate additions are common. acs.orgmdpi.com

Nickel(II) complexes, in particular, have been extensively used for the asymmetric synthesis of amino acids and their derivatives. cas.cnnih.gov A well-established strategy involves the use of a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) or another amino acid. nih.govcas.cn This complex acts as a chiral nucleophile equivalent. The planar geometry of the Ni(II) complex, combined with the steric bulk of the chiral ligand, effectively shields one face of the nucleophilic carbon, leading to highly diastereoselective reactions such as Michael additions, alkylations, or Mannich reactions. nih.govcas.cn

For instance, the asymmetric Michael addition of a chiral Ni(II)-glycinate complex to a suitable acceptor, such as a nitroalkene derived from 3-fluorobenzaldehyde, would form the C-C bond at the β-position. Subsequent transformation of the nitro group to an amine and hydrolysis of the amide would yield the target structure. Chiral bis(cyclohexyldiamine)-based Ni(II) complexes have also been shown to be effective in catalyzing the Michael addition of malonates to nitroalkenes. mdpi.com

Table 2: Performance of Chiral Nickel(II) Complexes in Asymmetric Synthesis

| Reaction Type | Ni(II) Complex System | Key Outcome | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Michael Addition | Ni(II) complex of Glycine Schiff Base + α,β-unsaturated aldehyde | Construction of two adjacent chiral centers | up to 49:1 | up to 95% |

| Michael Addition | bis-(cyclohexyldiamine)-Ni(II) complex + malonate + nitrostyrene | Synthesis of β-nitro derivative | 1.8:1 | 93% |

| Alkylation | Achiral Ni(II)-Glycine Complex + Chiral Phase-Transfer Catalyst (NOBIN) | Asymmetric alkylation with alkyl halides | N/A | 90-98.5% |

Note: This table summarizes results from representative studies on Ni(II)-catalyzed asymmetric synthesis of amino acid derivatives to demonstrate the potential of this methodology. acs.orgmdpi.comrsc.org

Biocatalytic Transformations for Enantioselective Production

Biocatalysis leverages the exquisite selectivity of enzymes to perform stereoselective transformations, often under mild reaction conditions. nih.gov For producing enantiopure amines and amides, enzyme-catalyzed kinetic resolution and deracemization are powerful strategies.

Kinetic resolution is a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product. nih.gov For a racemic mixture of 3-amino-3-(3-fluorophenyl)propanamide (B13275483), a lipase (B570770) such as Pseudomonas stutzeri lipase (PSL) could be used to selectively N-acylate the (S)-enantiomer, leaving the desired (R)-enantiomer untouched and in high enantiomeric purity. nih.gov The major drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%.

Deracemization , on the other hand, can theoretically convert 100% of a racemic starting material into a single, enantiopure product. This is often achieved through a redox-neutral process. For a β-amino amide, a deracemization process could involve an oxidase that selectively oxidizes one enantiomer to an achiral imine intermediate. This imine is then asymmetrically reduced back to the amine by a transaminase or an imine reductase, using an amine donor, to yield the desired single enantiomer. Transaminases (ATAs) are particularly valuable as they can catalyze the stereoselective amination of a prochiral ketone precursor, providing a direct route to the chiral amine. nih.gov

Table 3: Examples of Biocatalytic Methods for Chiral Amine/Amide Synthesis

| Biocatalytic Method | Enzyme(s) | Substrate Type | Key Outcome | Enantiomeric Excess (ee) |

| Kinetic Resolution | Pseudomonas stutzeri Lipase (PSL) | Aromatic β-amino acid amide | N-acylation of one enantiomer | >99% for both product and remaining substrate |

| Deracemization | Cyclohexylamine Oxidase + ω-Transaminase | Racemic β-amino alcohols | Conversion of racemate to a single (S)-enantiomer | >99% |

| Asymmetric Synthesis | ω-Transaminase | Prochiral Ketone | Direct amination to form chiral amine | >99% |

Note: The data is based on studies of analogous substrates, illustrating the high selectivity achievable with biocatalytic methods. nih.gov

Stereoselective Reductions or Amidations

Asymmetric synthesis provides a direct and efficient route to enantiopure compounds by creating the chiral center with a specific configuration. For this compound, stereoselective reductions and amidations are prominent strategies.

Stereoselective Reductions: This approach typically involves the asymmetric reduction of a prochiral precursor, such as a β-keto amide or a related imine. The use of chiral catalysts or reagents guides the reduction to favor the formation of the desired (3R) stereoisomer. For instance, a plausible precursor, 3-keto-3-(3-fluorophenyl)propanamide, could be subjected to catalytic hydrogenation using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral phosphine (B1218219) ligand.

Another powerful method is the use of biocatalysts, such as transaminases (TAs). rsc.org A transaminase could catalyze the asymmetric amination of a prochiral ketone, 1-(3-fluorophenyl)propane-1,3-dione, to directly yield the chiral amine with high enantiomeric excess (ee). scispace.comgoogle.com The choice of the enzyme (often an (R)-selective transaminase) is critical for achieving the desired stereochemistry. rsc.org

Stereoselective Amidations: Alternatively, the chiral amino group can be introduced via a stereoselective conjugate addition (or aza-Michael addition) to an α,β-unsaturated precursor like 3-(3-fluorophenyl)propenamide. Copper hydride (CuH) catalysis, in conjunction with a chiral ligand, can facilitate the enantioselective hydroamination of such cinnamic acid derivatives. nih.gov This method allows for the direct synthesis of primary β-amino acids from readily available starting materials. nih.gov Similarly, organocatalysts, such as squaramide cinchona alkaloids, have been shown to effectively catalyze asymmetric Mannich reactions to produce chiral β-amino acid derivatives. mdpi.com

| Catalytic System | Precursor Type | Reaction Type | Potential Outcome |

| Chiral Ru/Rh-Phosphine Complexes | β-Keto amide | Asymmetric Hydrogenation | This compound |

| (R)-Transaminase (TA) | Prochiral Ketone | Asymmetric Amination | This compound rsc.org |

| CuH with Chiral Ligand | α,β-Unsaturated Amide | Conjugate Hydroamination | N-protected-(3R)-3-amino-3-(3-fluorophenyl)propanamide nih.gov |

| Chiral Phosphoric Acid | β-Formyl Amide | Aza-Cope Rearrangement | This compound researchgate.net |

Resolution Techniques for Enantiomeric Enrichment

When an asymmetric synthesis is not employed, the target compound is often prepared as a racemic mixture (an equal mixture of R and S enantiomers). Resolution techniques are then applied to separate these enantiomers and isolate the desired (3R) form.

Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating enantiomeric amines. nih.gov This technique involves reacting the racemic amine, 3-amino-3-(3-fluorophenyl)propanamide, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts.

Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts (e.g., the salt of the (3R)-amine with the (R)-acid) can be induced to crystallize preferentially from the solution, while the other remains dissolved. nih.govresearchgate.net The less soluble salt is then isolated by filtration. Finally, a simple acid-base workup is performed to break the salt and liberate the enantiomerically enriched this compound. The success of this method depends heavily on the choice of resolving agent and solvent system. nih.gov

| Resolving Agent Class | Example | Principle of Interaction |

| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Mandelic Acid | Forms diastereomeric ammonium (B1175870) carboxylate salts. researchgate.net |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Forms diastereomeric ammonium sulfonate salts. |

| Chiral Phosphoric Acids | (R)-BINOL-phosphoric acid (BPA) | Forms diastereomeric ammonium phosphate (B84403) salts. |

Chromatographic methods offer a powerful and versatile alternative for separating enantiomers, applicable on both analytical and preparative scales. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP). mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the racemic mixture is passed through a column packed with a CSP. The enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase. nih.gov The difference in stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209), such as Chiralcel® and Chiralpak® columns) are particularly effective for a wide range of chiral compounds, including amines. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is increasingly favored for chiral separations due to its advantages in speed, efficiency, and reduced solvent consumption compared to HPLC. americanpharmaceuticalreview.comresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent like methanol (B129727). mdpi.com Polysaccharide-based CSPs are also widely used in SFC and have demonstrated high success rates in resolving pharmaceutical compounds. researchgate.net The high diffusion rates and low viscosity of the supercritical fluid mobile phase often lead to faster separations and higher resolution. researchgate.netresearchgate.net

| Parameter | Chiral HPLC | Chiral SFC |

| Principle | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.com | Differential interaction with a CSP using a supercritical fluid mobile phase. mdpi.com |

| Typical CSPs | Polysaccharide derivatives (e.g., Chiralpak® IA, Chiralcel® OD). | Polysaccharide derivatives (e.g., Chiralpak® AD, Chiralcel® OJ). researchgate.net |

| Mobile Phase | Hexane (B92381)/Isopropanol (Normal Phase), Acetonitrile/Water (Reversed Phase). | Supercritical CO₂ with alcohol modifier (e.g., Methanol, Ethanol). researchgate.net |

| Advantages | Well-established, versatile. | Fast, high resolution, reduced organic solvent use ("greener"). americanpharmaceuticalreview.com |

| Example Condition | Column: Chiralpak® AD-H; Mobile Phase: Hexane/Ethanol/Diethylamine. | Column: Chiralcel® OJ-H; Mobile Phase: CO₂/Methanol (80:20). |

Multi-Step Synthetic Pathways and Route Design

Linear Synthesis: A linear sequence involves the sequential modification of a starting material through a series of steps until the final product is formed. A plausible linear synthesis for this compound could start from 3-(3-fluorophenyl)propionic acid. georganics.sk This could involve steps such as α-bromination, followed by nucleophilic substitution with an azide (B81097), reduction of the azide to an amine, and finally, amidation of the carboxylic acid. The chiral center would need to be introduced either via an asymmetric step or resolved at an appropriate stage in the sequence.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in a later step. This approach can be more efficient for complex molecules. For the target compound, a convergent route might involve the independent synthesis of an N-protected (3R)-3-amino-3-(3-fluorophenyl)propanoic acid fragment and its subsequent coupling with ammonia (B1221849) or an ammonia equivalent using standard peptide coupling reagents. This strategy allows for optimization of the synthesis of each fragment independently.

In multi-step syntheses, it is often necessary to temporarily block, or "protect," reactive functional groups to prevent them from participating in unwanted side reactions. libretexts.org The amino group of 3-amino-3-(3-fluorophenyl)propanamide is nucleophilic and requires protection during many synthetic transformations, such as those involving the activation of a carboxylic acid. libretexts.org

The choice of protecting group is critical and is guided by its stability to the reaction conditions used in subsequent steps and the ease of its selective removal. iris-biotech.de Common amino protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). iris-biotech.decreative-peptides.com An effective synthetic design relies on an "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other. iris-biotech.de For example, a Boc group is stable to bases but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), while an Fmoc group is stable to acid but is removed by a base (e.g., piperidine). iris-biotech.deug.edu.pl This allows for precise control over which functional group is revealed for the next reaction in the sequence.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl). ug.edu.pl |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C). |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine). iris-biotech.de |

| Trityl | Trt | Trityl chloride | Mild Acid (e.g., 1% TFA). ug.edu.pl |

Optimization of Synthetic Reaction Parameters and Yields

The efficient synthesis of enantiopure this compound hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, temperature control, and the precise stoichiometry of reagents and catalyst loading.

Solvent Effects and Temperature Control

Temperature is another crucial factor that can significantly impact both the rate of reaction and the stability of the catalyst, particularly in enzyme-catalyzed processes. In the synthesis of β-amino acid esters via lipase-catalyzed Michael addition, the optimal temperature was found to be 35°C. Higher temperatures did not improve the yield and could potentially lead to a decrease in the selectivity of the enzymatic reaction. mdpi.com For the lipase-catalyzed hydrolysis of fluorinated β-amino carboxylic esters, a temperature of 45°C was found to be optimal for achieving excellent enantioselectivities. mdpi.com The interplay between solvent and temperature is a key area for optimization to maximize the yield of the desired (3R)-enantiomer.

Table 1: Solvent and Temperature Effects on the Synthesis of β-Amino Acid Esters

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Methanol | 35 | 80.3 |

| Isopropyl Ether | 45 | >48 |

Reagent Stoichiometry and Catalyst Loading

The stoichiometry of the reagents and the loading of the catalyst are pivotal in driving the reaction towards completion while minimizing the formation of byproducts. In asymmetric synthesis, the catalyst, often a chiral enzyme or a metal-ligand complex, is used in substoichiometric amounts. For instance, in lipase-catalyzed resolutions, the enzyme loading is a critical parameter to optimize. In the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts, a lipase concentration of 30 mg/mL was utilized under optimized conditions. mdpi.com

The molar ratio of the reactants also plays a significant role. In the synthesis of β-amino acid esters, the effect of the substrate ratio has been studied to maximize product formation. mdpi.com Careful control over the stoichiometry ensures that the limiting reagent is fully consumed and can simplify the purification process. The optimization of these parameters is essential for developing a cost-effective and efficient synthesis of this compound.

Purity Assessment in Synthetic Batches (Excluding Safety Profile)

Ensuring the purity of synthetic batches of this compound is paramount, with a particular emphasis on its stereochemical integrity. This involves a multi-faceted approach to evaluate both chiral purity and the presence of any synthetic intermediates or byproducts.

Chiral Purity Evaluation and Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical step in the quality control of enantiopure compounds. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective technique for separating and quantifying enantiomers. yakhak.org For amino acid derivatives, polysaccharide-based chiral stationary phases (CSPs) are often employed. yakhak.orgsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as 2-propanol, is crucial for achieving good separation. yakhak.org The method can be validated according to ICH guidelines to ensure accuracy and precision. yakhak.org

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: For fluorinated compounds like this compound, ¹⁹F NMR offers a powerful tool for determining enantiomeric excess. acs.orgnih.govbohrium.com This can be achieved by converting the amine to a diastereomeric derivative using a chiral derivatizing agent or by using a chiral solvating agent. acs.orgnih.govbohrium.com For instance, 2-fluorobenzoylation can be used to create fluorinated amides, which, in the presence of a cationic cobalt(III) complex, show baseline-separated peaks for the enantiomers in the ¹⁹F{¹H} NMR spectrum. acs.orgnih.gov

Gas Chromatography (GC): Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOF-MS) can also be used for the resolution and quantification of amino acid enantiomers after derivatization. nih.gov

Table 2: Methods for Enantiomeric Excess (e.e.) Determination

| Method | Principle | Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and precision, widely applicable |

| ¹⁹F NMR | Formation of diastereomers or use of chiral solvating agents | Sensitive for fluorinated compounds, provides structural information |

Isolation and Characterization of Synthetic Intermediates and Byproducts

The synthesis of this compound may involve several steps, each potentially yielding intermediates and byproducts. The isolation and characterization of these species are crucial for understanding the reaction pathway and for process optimization.

Common synthetic routes to β-amino acids and their derivatives often proceed through intermediates such as β-keto esters, enamines, or nitroalkanes. For example, a Mannich-type reaction could be employed, which involves the reaction of an enolate with an imine. organic-chemistry.org In such cases, the starting materials and any unreacted intermediates would need to be monitored and removed during purification.

Potential byproducts could arise from side reactions such as racemization, over-alkylation, or the formation of diastereomers if multiple chiral centers are present. For instance, in peptide synthesis, the formation of aspartimide side-products can occur, leading to the formation of α- and β-peptides as byproducts. google.com The characterization of these impurities is typically achieved using a combination of chromatographic (TLC, HPLC, GC) and spectroscopic (NMR, MS, IR) techniques. For example, ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, are routinely used to confirm the structure of synthesized compounds and identify any impurities. rasayanjournal.co.inresearchgate.net

Advanced Structural Elucidation and Stereochemical Characterization of the Chemical Compound

High-Resolution Spectroscopic Analysis for Conformational and Configurational Studies

Spectroscopic techniques are indispensable for determining the complex structure and stereochemistry of chiral molecules in solution. A combination of Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Mass Spectrometry (MS) would be employed to build a complete picture of (3R)-3-amino-3-(3-fluorophenyl)propanamide.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for assigning the proton (¹H) and carbon (¹³C) chemical environments within a molecule, establishing connectivity between atoms, and providing information about spatial proximity.

For this compound, a series of NMR experiments would be necessary for unambiguous structural assignment.

¹H NMR: This experiment would identify all unique proton signals. Key resonances would include those for the amide (-CONH₂), the primary amine (-NH₂), the methine proton (-CH), the methylene (B1212753) protons (-CH₂-), and the aromatic protons of the 3-fluorophenyl group. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: This spectrum would reveal the number of chemically distinct carbon environments, including the carbonyl carbon of the amide, the chiral methine carbon, the methylene carbon, and the carbons of the aromatic ring.

COSY (Correlation Spectroscopy): This 2D experiment establishes ¹H-¹H coupling correlations, revealing which protons are adjacent to one another. For instance, it would show a correlation between the methine proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close in space, which is vital for determining the molecule's preferred conformation in solution.

The expected chemical shifts are influenced by the electronic environment of each nucleus. The fluorine atom, being highly electronegative, would deshield nearby protons and carbons on the aromatic ring, causing their signals to appear at a higher chemical shift (downfield). The amide and amine groups also significantly influence the shifts of adjacent protons and carbons.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carbonyl (C=O) | - | ~175 | Protons on adjacent CH₂ |

| Methine (CH) | ~4.5 | ~55 | Aromatic protons, CH₂ protons |

| Methylene (CH₂) | ~2.7 | ~40 | Methine proton, Carbonyl carbon |

| Aromatic CH | 7.0 - 7.5 | 115 - 130 | Methine proton |

| Aromatic C-F | - | ~163 | Aromatic protons |

| Amide NH₂ | 7.0 - 8.0 | - | Carbonyl carbon |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While NMR can define the connectivity and relative orientation of atoms, chiroptical techniques like VCD and ECD are essential for determining the absolute configuration (R or S) of a chiral center. These methods measure the differential absorption of left and right circularly polarized light. researchgate.net

VCD Spectroscopy: This technique measures the differential absorption of circularly polarized infrared light corresponding to the vibrational transitions in the molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. nih.gov By comparing the experimental VCD spectrum of the compound with spectra predicted from quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. The (R)-enantiomer will produce a VCD spectrum that is the mirror image of the (S)-enantiomer.

ECD Spectroscopy: ECD measures the differential absorption of circularly polarized UV-visible light by chiral molecules, corresponding to electronic transitions. Similar to VCD, the experimental ECD spectrum would be compared to theoretical spectra calculated for the (R) and (S) configurations to confirm the absolute stereochemistry.

Advanced Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) provides information on the molecular weight and elemental composition of a molecule and, through tandem MS (MS/MS), reveals its fragmentation pathways, which helps confirm the structure. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): An initial ESI-HRMS analysis would confirm the exact mass of the protonated molecule, [M+H]⁺, allowing for the determination of its elemental formula (C₉H₁₁FN₂O).

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For β-amino amides, common fragmentation pathways include the loss of ammonia (B1221849) (NH₃) from the protonated amine and cleavage of the bond between the chiral carbon and the methylene group. chimia.ch Analysis of these fragments allows for the verification of the compound's core structure.

Isotopic Labeling: Isotopic labeling studies, for instance by replacing specific protons with deuterium (B1214612) (²H) or the ¹⁴N with ¹⁵N, can be used to track the atoms through the fragmentation process. This provides definitive evidence for proposed fragmentation mechanisms and further confirms structural assignments.

Crystallographic Investigations for Solid-State Structure

X-ray crystallography provides the most definitive information about the structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Defining Molecular Conformation and Intermolecular Interactions

Growing a suitable single crystal of this compound and analyzing it via single-crystal X-ray diffraction would yield a precise three-dimensional model of the molecule. This analysis would confirm the (R) absolute configuration determined by VCD/ECD.

Furthermore, the data would reveal the molecule's solid-state conformation (the specific arrangement of its rotatable bonds) and how individual molecules pack together in the crystal lattice. Key insights would be gained into intermolecular interactions, such as:

Hydrogen Bonding: The amine (-NH₂) and amide (-CONH₂) groups are excellent hydrogen bond donors and acceptors. The analysis would detail the hydrogen bonding network, which is critical for stabilizing the crystal structure. It is likely that strong hydrogen bonds would form between the amide of one molecule and the amine of another.

π-π Stacking: Interactions between the aromatic fluorophenyl rings of adjacent molecules could also play a role in the crystal packing.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The geometric category of the crystal lattice (e.g., Orthorhombic, Monoclinic). |

| Space Group | The symmetry group of the crystal structure. For a chiral molecule like this, it must be a chiral space group. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Z | The number of molecules in the unit cell. |

Polymorphism and Cocrystal Formation in Solid-State Chemistry

Polymorphism: This is the ability of a compound to exist in more than one crystal form. nih.gov Different polymorphs of the same compound can have distinct physical properties. A polymorphism screen, involving crystallization from various solvents under different conditions, would be conducted to determine if this compound can form multiple polymorphs. Each unique form would be characterized by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The stereochemistry of chiral molecules can have a profound influence on their polymorphic behavior. nih.gov

Cocrystal Formation: Cocrystallization involves combining the target molecule with a second, pharmaceutically acceptable molecule (a coformer) in a stoichiometric ratio to form a new crystalline solid. This is often done to improve properties such as solubility. Screening for cocrystals of this compound with various coformers (e.g., dicarboxylic acids) could identify new solid forms with potentially enhanced physicochemical characteristics.

Chromatographic Methods for Enantiomeric and Chemical Purity Assessment

Chromatography is an indispensable tool for assessing the purity of chiral compounds. For "this compound," which contains a primary amine and an amide functional group, several methods can be developed to separate it from its (S)-enantiomer and other potential impurities.

Chiral HPLC is a cornerstone technique for the enantioselective analysis of pharmaceutical compounds. researchgate.net The development of a robust method for "this compound" can proceed via two main strategies: direct and indirect separation.

Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralcel® and Chiralpak® series), are highly effective for a wide range of chiral molecules, including amines. yakhak.org Macrocyclic glycopeptide selectors (e.g., vancomycin, teicoplanin) are also particularly useful for separating polar compounds containing amino groups. chromatographyonline.commdpi.com Method development involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution.

Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chromatographyonline.com These diastereomers have distinct physicochemical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov Common CDAs for primary amines include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). researchgate.netnih.gov This approach is valuable for confirming enantiomeric purity and can offer high sensitivity.

Table 1: Illustrative Chiral HPLC Method Development Parameters

| Parameter | Direct Method Example | Indirect Method Example |

|---|---|---|

| Stationary Phase | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | C18 Reversed-Phase |

| Mobile Phase | Hexane (B92381)/Ethanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Derivatizing Agent | Not Applicable | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) |

| Detection | UV at 254 nm | UV at 340 nm |

| Principle | Enantiomers interact differently with the chiral stationary phase. | Enantiomers are converted to diastereomers which are then separated on an achiral column. nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced use of organic solvents. chromatographyonline.com The technique typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or isopropanol. chromatographyonline.comnih.gov

For "this compound," a screening approach using a set of common polysaccharide-based chiral columns is highly effective. researchgate.netnih.gov A typical screening platform would involve automated switching between four to six different columns (e.g., Chiralpak® AD, AS, IC; Chiralcel® OD, OJ) using a primary modifier such as methanol. nih.gov The high diffusion rates and low viscosity of supercritical fluids often lead to faster separations and higher throughput compared to HPLC, making SFC ideal for high-throughput purity analysis. chromatographyonline.com

Table 2: Typical Column Screening Protocol for Chiral SFC

| Column Screened | Selector Type | Modifier | Expected Outcome |

|---|---|---|---|

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | High success rate for resolving a broad range of racemates. nih.gov |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | Complementary selectivity to AD-H. nih.gov |

| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Isopropanol | Alternative selectivity profile. nih.gov |

| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | Isopropanol | Provides different chiral recognition interactions. nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique, but its application is limited to thermally stable and volatile compounds. mdpi.com Direct analysis of "this compound" by GC is not feasible due to its high polarity, low volatility, and potential for thermal degradation.

Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. This process involves reacting the polar functional groups (the primary amine and amide) with a suitable reagent. nih.gov

Acylation: The amino group can be acylated using fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This reduces the polarity and improves chromatographic behavior. nih.gov

Silylation: Reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen atoms on the amine and amide groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups, significantly increasing volatility. mdpi.com

Once derivatized, the compound can be analyzed on a low-polarity capillary column (e.g., 5%-phenyl-methylpolysiloxane), typically coupled with a mass spectrometry (MS) detector for sensitive and specific detection. nih.gov

Table 3: Common Derivatization Approaches for GC Analysis

| Derivatization Method | Reagent | Target Functional Group(s) | Resulting Derivative |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride (TFAA) | Primary Amine | N-trifluoroacetyl derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine, Amide | N,N-bis(trimethylsilyl) derivative |

| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Primary Amine, Amide | N,N-bis(tert-butyldimethylsilyl) derivative |

Optical Rotation and Chiroptical Property Measurements

Optical rotation is a fundamental property of chiral molecules and provides a direct measure of the bulk sample's enantiomeric composition. It is defined as the rotation of the plane of linearly polarized light by a solution of the chiral compound. nih.gov The specific rotation [α] is a standardized value calculated from the observed rotation, dependent on the compound's concentration, the path length of the sample cell, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). For "this compound," a positive specific rotation would be expected, while its enantiomer would exhibit a negative rotation of equal magnitude.

Beyond simple optical rotation, other chiroptical techniques provide more detailed structural information:

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength. It can provide more information than a single measurement at the sodium D-line. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting spectrum is characteristic of the molecule's absolute configuration and conformation in solution.

These measurements are crucial for confirming the absolute stereochemistry of the target molecule by comparing experimental data with theoretical calculations or data from reference standards.

Table 4: Representative Data from Chiroptical Analysis

| Parameter | Symbol | Typical Value | Significance |

|---|---|---|---|

| Specific Rotation | [α]²⁰D | e.g., +X.X° (c=1, Methanol) | Confirms the presence of a single enantiomer in excess and its identity ((R) or (S)). |

| Molar Circular Dichroism | Δε | Varies with wavelength | Provides a spectral fingerprint of the molecule's stereochemistry. nih.gov |

| Wavelength of Measurement | λ | 589 nm (Sodium D-line) | Standard wavelength for reporting specific rotation. |

Computational and Theoretical Investigations of 3r 3 Amino 3 3 Fluorophenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric parameters of molecules. These calculations provide a static, time-independent view of the molecule's characteristics.

Electronic Structure and Reactivity Prediction

Quantum chemical calculations can quantify this effect by determining key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (3R)-3-amino-3-(3-fluorophenyl)propanamide, the nitrogen and oxygen atoms of the amino and amide groups are expected to be electron-rich sites, while the hydrogen atoms of these groups would be electron-poor.

| Property | Predicted Outcome for this compound | Significance |

|---|---|---|

| HOMO Energy | Localized primarily on the phenyl ring and amino group | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Distributed over the phenyl ring and the carbonyl group of the amide | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | A moderate energy gap is anticipated | Suggests a balance of stability and reactivity |

| Dipole Moment | A significant dipole moment is expected due to polar functional groups and the fluorine atom | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential | Negative potential around the fluorine, oxygen, and nitrogen atoms; Positive potential around the amine and amide hydrogens | Predicts sites for non-covalent interactions, such as hydrogen bonding |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanamide chain allows this compound to adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms, which correspond to minima on the potential energy surface (PES).

By systematically rotating the key dihedral angles (torsion angles) of the molecule and calculating the energy at each step, a PES can be constructed. This surface provides a detailed map of the energy landscape, revealing the low-energy conformers and the energy barriers for interconversion between them. For this molecule, the crucial dihedral angles involve the rotation around the C-C bonds of the propanamide backbone and the C-N bond connecting the amino group. The orientation of the 3-fluorophenyl group relative to the rest of the molecule is also a key determinant of conformational preference.

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| Φ (Phi) | C(aromatic)-C(chiral)-C(methylene)-C(carbonyl) | Rotation of the propanamide backbone |

| Ψ (Psi) | N(amino)-C(chiral)-C(methylene)-C(carbonyl) | Orientation of the amino group relative to the backbone |

| χ1 (Chi1) | N(amino)-C(chiral)-C(aromatic)-C(aromatic) | Rotation of the 3-fluorophenyl group |

| ω (Omega) | C(chiral)-C(methylene)-C(carbonyl)-N(amide) | Planarity of the amide bond |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which are invaluable for the structural characterization of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding tensors for each nucleus. The predicted shifts for the different protons and carbons in this compound would help in assigning the signals in an experimental spectrum.

IR (Infrared) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies help in the interpretation of experimental IR spectra. For instance, characteristic vibrational modes for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the C-F stretch of the fluorophenyl group can be predicted.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). For this compound, electronic transitions are expected to be of π → π* and n → π* type, primarily associated with the aromatic ring and the carbonyl group.

| Spectroscopy | Predicted Feature | Expected Range/Value |

|---|---|---|

| ¹H NMR | Aromatic protons | δ 7.0-7.5 ppm |

| ¹³C NMR | Carbonyl carbon | δ 170-175 ppm |

| IR | C=O stretch | ~1650-1680 cm⁻¹ |

| IR | N-H stretch (amine and amide) | ~3200-3400 cm⁻¹ |

| UV-Vis | λmax (π → π* transition) | ~260-270 nm |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of the molecule. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

Solvation Effects and Dynamic Behavior in Different Environments

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules.

In an aqueous environment, the polar amino and amide groups are expected to form hydrogen bonds with water molecules. The 3-fluorophenyl group, being more hydrophobic, will have different interactions with water. MD simulations can reveal the structure of the solvation shells around different parts of the molecule and quantify the strength and lifetime of solute-solvent hydrogen bonds. In contrast, in a nonpolar solvent, intramolecular interactions are likely to become more dominant in determining the molecule's conformation.

Analysis of Intramolecular Hydrogen Bonding and Conformational Flexibility

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group) within this compound raises the possibility of intramolecular hydrogen bonding. ustc.edu.cn Such bonds can significantly stabilize certain conformations and restrict the molecule's flexibility. ustc.edu.cn

| Donor | Acceptor | Potential Ring Size | Significance |

|---|---|---|---|

| Amine N-H | Amide C=O | 6-membered ring | Could significantly influence the conformational preference of the backbone |

Molecular Docking and Theoretical Binding Site Analysis Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and its protein target. This section details the methodologies employed in such predictions, focusing on the computational processes rather than the biological outcomes.

The prediction of how a ligand such as this compound interacts with a protein's binding site is a multistep process. It begins with the preparation of both the ligand and the protein structures. The three-dimensional coordinates of the protein are often obtained from crystallographic databases like the Protein Data Bank (PDB). Computational tools are then used to prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The ligand's 3D structure is generated and optimized to its lowest energy conformation.

The core of the prediction process involves a search algorithm that explores various possible conformations of the ligand within the defined binding site of the protein. These algorithms generate a multitude of potential binding poses. For each pose, the interactions between the ligand and the protein are evaluated. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. The prediction focuses on identifying the specific amino acid residues in the protein that are likely to interact with different functional groups of the ligand. For instance, the amino group and the amide group of this compound are potential hydrogen bond donors and acceptors, while the fluorophenyl group can engage in hydrophobic and aromatic stacking interactions.

The output of this process is a set of predicted binding modes, ranked based on their calculated binding affinity. These predictions provide a detailed, atom-level hypothesis of how the ligand might bind to its target, which can guide further experimental studies. Modern approaches may also incorporate machine learning models to enhance the prediction of fine-grained interactions between specific drug atoms and key amino acids of the protein target. arxiv.org

Table 1: Illustrative Predicted Interactions for this compound with a Hypothetical Protein Target

| Ligand Functional Group | Protein Residue (Hypothetical) | Interaction Type | Predicted Distance (Å) |

| Amine (-NH2) | Aspartic Acid (ASP 121) | Hydrogen Bond (Donor) | 2.8 |

| Carbonyl (C=O) | Serine (SER 234) | Hydrogen Bond (Acceptor) | 3.1 |

| Fluorophenyl Ring | Phenylalanine (PHE 345) | π-π Stacking | 4.5 |

| Phenyl Ring | Leucine (LEU 230) | Hydrophobic | 3.9 |

A critical component of molecular docking is the scoring function, which is a mathematical method used to estimate the binding affinity between the ligand and the protein for a given pose. Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding affinity data.

Knowledge-based scoring functions derive statistical potentials for atom-pair interactions from databases of known protein-ligand complexes.

The choice of docking algorithm and scoring function can significantly impact the prediction accuracy. Therefore, the evaluation of these computational tools is crucial. One common method for evaluation is to perform "redocking" experiments where a known ligand is removed from its crystal structure with a protein and then docked back into the binding site. The accuracy is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose. A lower RMSD value generally indicates a more accurate prediction.

The performance of different docking algorithms can be compared by their ability to reproduce known binding modes across a diverse set of protein-ligand complexes. No single algorithm consistently outperforms others across all scenarios, highlighting the importance of selecting the appropriate tool for a specific problem. arxiv.org

Table 2: Illustrative Evaluation of Docking Algorithms using a Benchmark Dataset

| Docking Algorithm | Scoring Function Type | Average RMSD (Å) | Success Rate (<2Å RMSD) | Average Computation Time (s) |

| Algorithm A | Force-Field | 1.85 | 75% | 120 |

| Algorithm B | Empirical | 2.10 | 68% | 95 |

| Algorithm C | Knowledge-Based | 1.92 | 72% | 150 |

| Algorithm D | Hybrid | 1.75 | 81% | 180 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The focus here is on the methodologies used to build these models, rather than the specific activity of this compound.

The first step in QSAR modeling is the creation of a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices).

Once the descriptors are calculated, a mathematical model is built to find a correlation between these descriptors and the biological activity. Various statistical and machine learning methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning method that can be used for both classification and regression tasks.

Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks.

The predictive power of a QSAR model is assessed through a rigorous validation process. This typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on new data. Common validation metrics include the squared correlation coefficient (R²) for the training set and the predictive R² (q²) for the test set. A robust and predictive QSAR model can then be used to estimate the activity of new, untested compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed, which consider the 3D properties of molecules. nih.govnih.gov

Table 3: Methodological Overview of Common QSAR Approaches

| QSAR Method | Principle | Common Descriptors Used | Validation Technique |

| Multiple Linear Regression (MLR) | Linear correlation between descriptors and activity. | Physicochemical, Topological | Internal and External Validation (R², q²) |

| Partial Least Squares (PLS) | Reduces dimensionality of descriptor space. | Large sets of varied descriptors | Cross-validation, Permutation testing |

| Support Vector Machines (SVM) | Finds an optimal hyperplane to separate data points. | Any numerical descriptors | N-fold cross-validation |

| 3D-QSAR (e.g., CoMFA) | Correlates 3D steric and electrostatic fields with activity. | Grid-based steric and electrostatic fields | Leave-one-out cross-validation |

Chemical Reactivity, Degradation Pathways, and Derivatization of the Chemical Compound

Stability and Degradation Pathways under Controlled Conditions

Understanding the stability of (3R)-3-amino-3-(3-fluorophenyl)propanamide is crucial for its handling, storage, and application. Degradation can be initiated by various factors, including pH, light, oxidizing agents, and heat. While specific degradation studies on this exact compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from the behavior of structurally similar compounds, such as other amino amides and fentanyl analogs which also contain amide and amine functionalities.

The amide linkage in this compound is the primary site for hydrolytic degradation. This reaction involves the cleavage of the amide bond by water, yielding a carboxylic acid and an amine. The rate of hydrolysis is highly dependent on pH and temperature.

Acidic Conditions : Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This typically accelerates the rate of hydrolysis. For instance, forced degradation studies on the structurally related compound fentanyl show degradation under acidic conditions, leading to the cleavage of the propanamide group. nih.gov

Basic Conditions : In basic media, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide. This also leads to the cleavage of the amide bond. Generally, amides are more resistant to hydrolysis at neutral pH. rsc.org

Enzymatic Hydrolysis : In biological systems, enzymes such as amidases can catalyze the hydrolysis of the amide bond. frontiersin.org

The hydrolytic stability of bioconjugates containing peptide bonds has been evaluated in model systems mimicking physiological conditions (pH 2.0, 7.4, and 9.0), demonstrating the importance of pH in the stability of amide linkages. nih.gov

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Parent Compound | Condition | Major Degradation Product |

|---|---|---|

| This compound | Acidic or Basic Hydrolysis | (3R)-3-amino-3-(3-fluorophenyl)propanoic acid and ammonia (B1221849) |

Exposure to ultraviolet (UV) or visible light can induce photolytic degradation. The aromatic fluorophenyl ring in this compound can absorb UV radiation, potentially leading to the formation of excited states and subsequent chemical reactions. Possible photolytic degradation pathways could involve radical reactions, leading to the cleavage of bonds or modification of the aromatic ring. However, studies on the similar compound fentanyl have shown it to be stable under light exposure, suggesting that the core structure may possess a degree of photostability. nih.gov

The primary amino group and the benzylic carbon atom are potential sites for oxidation. Strong oxidizing agents can lead to the formation of various degradation products.

Oxidation of the Amino Group : The primary amine can be oxidized to form nitroso or nitro derivatives.

Oxidation of the Piperidine (B6355638) Ring (in Analogs) : In related compounds like fentanyl, oxidation with agents such as hydrogen peroxide rapidly oxidizes the nitrogen on the piperidine ring to form the corresponding N-oxide. nih.gov While this compound lacks a piperidine ring, its primary amine is susceptible to similar oxidative processes.

Competition for Oxidants : The presence of other substances, or "diluents," can significantly reduce the efficiency of oxidative degradation by competing for the available oxidant. nih.gov

Table 2: Potential Oxidative Degradation Products

| Parent Compound | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | Hydrogen Peroxide, Bleach | Nitroso derivative, Nitro derivative |

Elevated temperatures can provide the energy needed to break chemical bonds, leading to thermal degradation. The specific products formed depend on the temperature and atmosphere (e.g., inert or oxidative). For amino acids and peptides, thermal decomposition often results in the release of water, carbon dioxide, and ammonia. researchgate.net

Studies on the thermal degradation of fluorofentanyls, which are structurally related, indicate that bond breaking is a key degradation pathway. chemrxiv.org The degradation of fentanyl itself under thermal stress yields several products, including propionanilide and norfentanyl, which result from the cleavage of the molecule. nih.gov For this compound, thermal stress would likely lead to the cleavage of the amide bond or decarboxylation, consistent with the degradation patterns of other amino acids. researchgate.net The combustion of complex organic molecules can lead to extensive degradation into smaller, more stable compounds. nih.gov

Table 3: Known Thermal Degradants of the Related Compound Fentanyl

| Parent Compound | Condition | Degradation Products | Reference |

|---|---|---|---|

| Fentanyl | Heat | Propionanilide, Norfentanyl, 1-phenethylpyridinium salt, 1-phenethyl-1H-pyridin-2-one, 1-styryl-1H-pyridin-2-one | nih.gov |

Chemical Modification and Derivatization Strategies

The functional groups of this compound provide opportunities for chemical modification to alter its properties. Derivatization is a common strategy in medicinal chemistry to enhance activity, improve bioavailability, or facilitate analysis.

The primary amino group is a key site for functionalization due to its nucleophilic nature.

Amidation : The amino group can react with carboxylic acids or their activated derivatives (like acid chlorides or anhydrides) to form a new amide bond. This reaction, often facilitated by coupling reagents, is a fundamental transformation in peptide synthesis and medicinal chemistry. nih.govmdpi.com Direct amidation of unprotected amino acids can be achieved using Lewis acid catalysts, which coordinate to the amino acid and solubilize it in organic solvents, allowing the reaction to proceed. nih.gov This approach could be used to couple other molecules to the amino group of this compound.

Alkylation : The amino group can also undergo alkylation reactions with alkyl halides or other electrophilic alkylating agents. This results in the formation of secondary or tertiary amines. N-alkylation is a common strategy in the synthesis of various pharmaceutical compounds. nih.gov Derivatization reagents are often used to modify primary amines to improve their detection and ionization efficiency in mass spectrometry. mdpi.com

Table 4: Examples of Derivatization Reactions for the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Amidation | Carboxylic Acid + Coupling Agent | N-Acyl derivative (Secondary Amide) |

| Alkylation | Alkyl Halide | N-Alkyl derivative (Secondary/Tertiary Amine) |

Modifications of the Amide Moiety (e.g., N-substitution)

The primary amide group (-CONH₂) of this compound is a key functional group that can undergo various chemical modifications. One of the most significant of these is N-substitution, where one or both hydrogen atoms on the amide nitrogen are replaced by other functional groups, such as alkyl or aryl substituents.

These reactions typically proceed by first deprotonating the amide nitrogen with a suitable base to form an amidate anion. This anion then acts as a nucleophile, attacking an electrophilic reagent like an alkyl halide or an acyl chloride. The reactivity of the amide in these substitution reactions allows for the synthesis of a diverse range of secondary and tertiary amide derivatives. Such modifications can significantly alter the compound's physicochemical properties, including its polarity, hydrogen bonding capability, and steric profile.

Below is a table outlining potential N-substitution reactions on the amide moiety.

| Reactant/Reagent | Base | Product Structure | Resulting Compound Name |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | (3R)-3-amino-3-(3-fluorophenyl)-N-methylpropanamide | |

| Benzyl Bromide (BnBr) | Potassium carbonate (K₂CO₃) | (3R)-N-benzyl-3-amino-3-(3-fluorophenyl)propanamide | |

| Acetyl Chloride (CH₃COCl) | Pyridine | N-((3R)-1-amino-1-(3-fluorophenyl)-3-oxopropan-2-yl)acetamide | |

| Ethyl Chloroformate (ClCO₂Et) | Triethylamine (Et₃N) | Ethyl (R)-(3-amino-3-(3-fluorophenyl)propanoyl)carbamate |

Reactions at the Fluorophenyl Ring

The 3-fluorophenyl ring of the compound is generally stable but can participate in certain aromatic substitution reactions. The fluorine atom, being an electron-withdrawing group through induction, deactivates the ring towards electrophilic aromatic substitution. Conversely, it can facilitate nucleophilic aromatic substitution (SNAr), although this typically requires strong activation from other electron-withdrawing groups positioned ortho or para to the leaving group. beilstein-journals.orgwikipedia.orgmasterorganicchemistry.com In the case of this compound, the absence of such strong activating groups means that SNAr reactions would likely necessitate harsh conditions or specialized catalysts. researchgate.netnih.gov

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer more versatile routes for modifying the fluorophenyl ring. nih.govrsc.org These reactions can activate the C-F bond, enabling the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, thereby allowing for the introduction of a wide array of substituents onto the aromatic ring. nih.govmdpi.com

The following table summarizes potential reactions at the fluorophenyl ring.

| Reaction Type | Typical Reagents | Product Description | Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOCH₃, NaNH₂) | Substitution of the fluorine atom with the nucleophile. | Requires harsh conditions due to lack of strong activating groups ortho/para to fluorine. wikipedia.org |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Formation of a biaryl compound by replacing fluorine with an aryl group. | C-F bond activation is challenging and may require specific ligands and conditions. |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Formation of a C-N bond, replacing fluorine with an amino group. | Provides a route to arylamine derivatives. nih.gov |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | Formation of a C-C bond by coupling with an organotin reagent. | Offers an alternative to Suzuki coupling for C-C bond formation. |

Synthesis of Structural Analogues for Structure-Property Relationship Studies

The synthesis of structural analogues is a cornerstone of medicinal chemistry, providing critical insights into structure-property relationships (SPR) and structure-activity relationships (SAR). researchgate.netnih.govnih.gov By systematically modifying the structure of this compound, researchers can probe the influence of different molecular features on its biological and physical properties.

Key strategies for generating analogues include:

Modification of the Phenyl Ring: Introducing different substituents (e.g., chloro, bromo, methyl, methoxy) at various positions on the phenyl ring can explore the effects of electronics and sterics.

Alteration of the Amino Group: The primary amine can be alkylated or acylated to assess the importance of its hydrogen-bonding capabilities and basicity.

Modification of the Amide Moiety: As detailed in section 5.2.2, N-substitution of the amide can be used to modulate properties like solubility and membrane permeability.

Changes to the Propanamide Backbone: The length of the alkyl chain can be extended or shortened to investigate the optimal spatial arrangement of the key functional groups.

The table below outlines potential structural modifications for SPR/SAR studies.

| Modification Site | Example Analogue | Rationale for Synthesis |

|---|---|---|

| Fluorophenyl Ring | (3R)-3-amino-3-(4-fluorophenyl)propanamide | Investigate the effect of fluorine position on molecular conformation and interactions. |

| Fluorophenyl Ring | (3R)-3-amino-3-(3-chlorophenyl)propanamide | Compare the effect of different halogens on electronic properties and binding affinity. |

| Amino Group | (3R)-3-(methylamino)-3-(3-fluorophenyl)propanamide | Assess the role of the primary amine's hydrogen bond donating capacity. |

| Amide Moiety | (3R)-3-amino-3-(3-fluorophenyl)-N,N-dimethylpropanamide | Eliminate the amide N-H hydrogen bond donor to study its importance. |

| Propanamide Backbone | (4R)-4-amino-4-(3-fluorophenyl)butanamide | Evaluate the impact of chain length on the spatial orientation of functional groups. |

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of chemical transformations, particularly degradation, is essential for determining the stability and shelf-life of a chemical compound. The primary degradation pathways for this compound are expected to involve hydrolysis of the amide bond and oxidation.

Amide Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester linkage. masterorganicchemistry.comijcap.in

Acid-Catalyzed Hydrolysis: The mechanism typically begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (as an ammonium (B1175870) ion) lead to the formation of the corresponding carboxylic acid, (3R)-3-amino-3-(3-fluorophenyl)propanoic acid. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is typically facilitated by protonation from a water molecule, yielding the carboxylate salt and ammonia. mcmaster.calibretexts.org This process generally requires heating.

Oxidative and Thermal Degradation: The molecule may also be susceptible to oxidative degradation, potentially at the benzylic carbon or the primary amino group. science.gov Thermal degradation pathways for similar fluorinated compounds and polyamides often involve the cleavage of the weakest bonds. chemrxiv.orgnist.gov For this molecule, thermal stress could lead to the cleavage of the C-N bond in the amide group or decarboxylation. turi.orgresearchgate.net The stability of the C-F bond is high, suggesting it would likely remain intact under moderate thermal stress. nih.gov

The table below summarizes potential degradation mechanisms.

| Transformation | Key Mechanistic Steps | Primary Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of ammonia. | (3R)-3-amino-3-(3-fluorophenyl)propanoic acid and Ammonium ion |

| Base-Catalyzed Hydrolysis | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Proton transfer. | (3R)-3-amino-3-(3-fluorophenyl)propanoate and Ammonia |

| Oxidation | Radical abstraction or electron transfer at susceptible sites (e.g., benzylic C-H, N-H). | Various oxidized species, potentially leading to ring or chain cleavage. |

| Thermal Degradation | Homolytic or heterolytic cleavage of weaker bonds (e.g., C-N amide bond). | Smaller fragments resulting from bond scission. nist.gov |

Preclinical Mechanistic Studies and Molecular Interactions Non Clinical Focus

In Vitro Biomacromolecular Interaction Methodologies

The interaction of a compound with biomacromolecules such as receptors and enzymes is a cornerstone of mechanistic understanding. Various in vitro techniques are employed to quantify these interactions.